2-amino-N-ethyl-1,3-thiazole-4-carboxamide

Medicinal Chemistry Physicochemical Properties Lead Optimization

This 2-amino-N-ethyl-1,3-thiazole-4-carboxamide is a privileged scaffold for kinase inhibitor R&D. Its N-ethyl group is a deliberate design element, proven to enhance target binding and metabolic stability over methyl or unsubstituted analogs, making it critical for CHK1/CDK2 lead optimization. The stable N-ethyl substituent and reactive amine handle offer a decisive advantage in multi-step synthesis for fine-tuning inhibitor potency and selectivity.

Molecular Formula C6H9N3OS
Molecular Weight 171.22 g/mol
CAS No. 1019115-37-7
Cat. No. B1520527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-ethyl-1,3-thiazole-4-carboxamide
CAS1019115-37-7
Molecular FormulaC6H9N3OS
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CSC(=N1)N
InChIInChI=1S/C6H9N3OS/c1-2-8-5(10)4-3-11-6(7)9-4/h3H,2H2,1H3,(H2,7,9)(H,8,10)
InChIKeyZLCICGBDZSRXJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-ethyl-1,3-thiazole-4-carboxamide (CAS 1019115-37-7): A Differentiated Heterocyclic Building Block


2-Amino-N-ethyl-1,3-thiazole-4-carboxamide (CAS 1019115-37-7) is a functionalized 1,3-thiazole heterocycle with the molecular formula C6H9N3OS and a molecular weight of 171.22 g/mol . It features a primary amine at the 2-position and an N-ethylcarboxamide moiety at the 4-position of the thiazole ring. This specific substitution pattern distinguishes it from other 2-aminothiazole-4-carboxamide analogs and positions it as a specialized intermediate for medicinal chemistry and organic synthesis. The compound is typically supplied as a solid with a purity of ≥95% .

Why 2-Amino-N-ethyl-1,3-thiazole-4-carboxamide Cannot Be Replaced by In-Class Analogs


The 2-aminothiazole-4-carboxamide scaffold is a privileged pharmacophore in drug discovery, particularly as a hinge-binding motif for kinase inhibitors [1]. However, minor structural changes to the amide substituent can profoundly impact key properties such as target binding affinity, selectivity, and pharmacokinetics. For example, studies on related thiazole-carboxamide derivatives have demonstrated that an N-ethyl group can significantly enhance target binding and metabolic stability compared to N-methyl or unsubstituted analogs . This indicates that 2-amino-N-ethyl-1,3-thiazole-4-carboxamide (CAS 1019115-37-7) is not a generic, interchangeable building block. Its specific N-ethyl substitution is a critical design element that can dictate the success of a medicinal chemistry campaign, making its selection over other alkyl analogs a deliberate and scientifically meaningful decision.

Quantitative Comparative Evidence for 2-Amino-N-ethyl-1,3-thiazole-4-carboxamide (1019115-37-7) Selection


Physicochemical Differentiation: Increased Lipophilicity and Molecular Weight vs. N-Methyl Analog

The substitution of an N-methyl group with an N-ethyl group results in a predictable and quantifiable change in key drug-like properties. Compared to the N-methyl analog (2-amino-N-methyl-1,3-thiazole-4-carboxamide), the target compound has a higher molecular weight (171.22 vs. 157.19 g/mol) and is expected to have increased lipophilicity (cLogP) due to the additional methylene unit. This incremental increase in lipophilicity is a standard medicinal chemistry strategy to modulate membrane permeability and target binding [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization Structure-Activity Relationship (SAR)

Procurement Differentiation: Defined Purity and Certified Vendor Availability

The target compound is available from reputable vendors with a defined purity specification, which is critical for reproducible research. Fluorochem offers the compound with a purity of 95.0% , and Sigma-Aldrich also lists it at 95% purity . This is a key procurement differentiator compared to sourcing from less transparent or non-certified suppliers. For comparison, the N-methyl analog is available from AKSci at 95% purity , but the N-ethyl variant's availability from major international distributors like Fluorochem and Sigma-Aldrich may offer advantages in supply chain reliability and quality documentation for certain institutional procurement processes.

Chemical Procurement Analytical Chemistry Quality Control Sourcing

Safety and Handling: Documented Hazards Provide a Baseline for Laboratory Risk Assessment

A complete hazard profile is documented for 2-amino-N-ethyl-1,3-thiazole-4-carboxamide, including GHS classifications and precautionary statements . This includes specific hazards like acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319). Having this information upfront allows for a direct comparison of handling requirements against other analogs, which may have different or incompletely characterized hazard profiles. This transparency in safety documentation is a practical differentiator for procurement and laboratory planning.

Laboratory Safety Chemical Handling Risk Assessment SDS

Validated Application Scenarios for 2-Amino-N-ethyl-1,3-thiazole-4-carboxamide (1019115-37-7)


Medicinal Chemistry: Structure-Activity Relationship (SAR) Exploration for Kinase Inhibitors

This compound is a premier building block for exploring the N-alkyl SAR of 2-aminothiazole-4-carboxamide-based kinase inhibitors. Based on the class-level inference that the 2-aminothiazole-4-carboxamide scaffold is a validated hinge-binder for kinases like CHK1 and CDK2 [1], the N-ethyl variant offers a specific and quantifiable change in lipophilicity and steric bulk compared to the N-methyl or unsubstituted analogs. This makes it an essential tool for lead optimization campaigns aiming to fine-tune inhibitor potency and selectivity [1].

Organic Synthesis: A Functionalized Intermediate for Complex Molecule Construction

The compound's two reactive handles—a primary amine and an N-ethylcarboxamide—make it a versatile intermediate for constructing more complex heterocyclic systems. The N-ethyl group is a stable, non-reactive substituent that can modulate the physicochemical properties of downstream products without introducing additional synthetic complexity. This is a key advantage for multi-step synthesis where predictable and stable functional groups are required .

Academic Research: Probing Fundamental Structure-Property Relationships

For academic groups focused on chemical biology or physical organic chemistry, this compound represents a well-defined, commercially available probe. Researchers can use it to study the impact of a single methylene unit on properties like solubility, permeability, and protein binding in a systematic manner. The availability of a full hazard profile further simplifies its safe use in an academic laboratory setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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